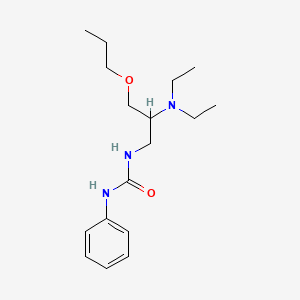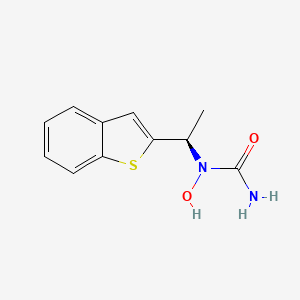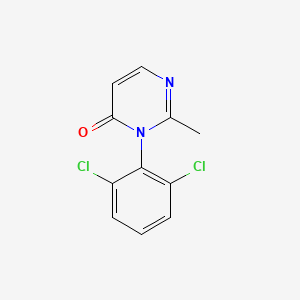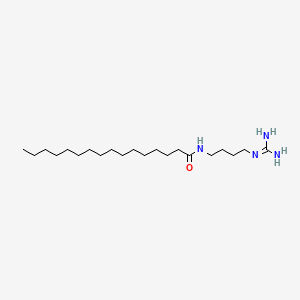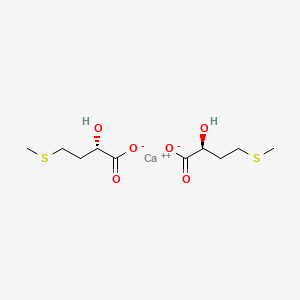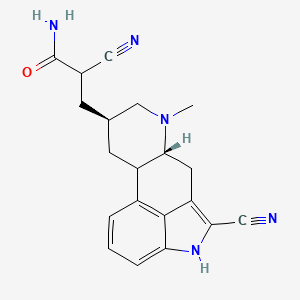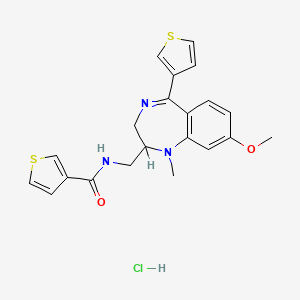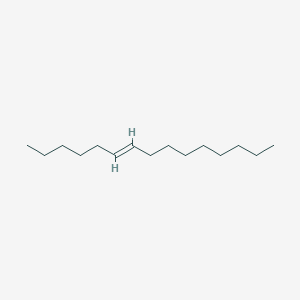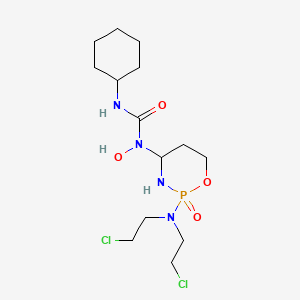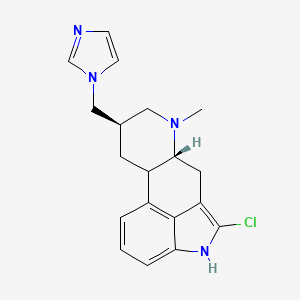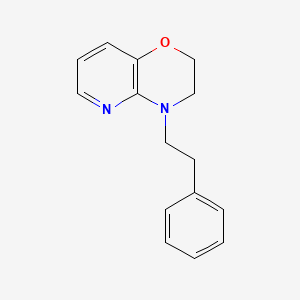
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- is a heterocyclic compound that features a fused pyridine and oxazine ring system
Métodos De Preparación
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in the desired therapeutic outcomes .
Comparación Con Compuestos Similares
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- can be compared with other similar heterocyclic compounds such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its high anti-tumor activity.
Sulfonamide derivatives: These compounds share some structural similarities and are known for their antimicrobial properties.
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
88799-64-8 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C15H16N2O/c1-2-5-13(6-3-1)8-10-17-11-12-18-14-7-4-9-16-15(14)17/h1-7,9H,8,10-12H2 |
Clave InChI |
VGXCHVTXDKXQEO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1CCC3=CC=CC=C3)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
